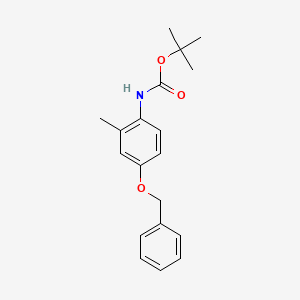

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate

Description

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a benzyloxy group at the para position and a methyl group at the ortho position. The tert-butyl group enhances steric bulk and stability, while the benzyloxy moiety may influence solubility and reactivity.

Properties

CAS No. |

1196153-12-4 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-4-phenylmethoxyphenyl)carbamate |

InChI |

InChI=1S/C19H23NO3/c1-14-12-16(22-13-15-8-6-5-7-9-15)10-11-17(14)20-18(21)23-19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |

InChI Key |

NCECABHTVDTPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Benzyloxy Group Introduction

The benzyloxy moiety is typically introduced through an Ullmann-type coupling or nucleophilic aromatic substitution. For example, 4-hydroxy-2-methylphenol reacts with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C), achieving >85% yield of the benzyl-protected intermediate. Alternative methods employ phase-transfer catalysis with tetrabutylammonium bromide to enhance reactivity at lower temperatures (50°C).

Carbamate Installation via Chloroformate Intermediates

The tert-butyl carbamate group is installed using tert-butoxycarbonyl (Boc) protecting strategies. A two-step protocol involves:

- Reaction of 4-(benzyloxy)-2-methylphenol with phosgene (COCl₂) in dichloromethane at −10°C to form the chloroformate intermediate.

- Quenching with tert-butanol and triethylamine, yielding the target carbamate in 72–78% yield.

Critical parameters include strict moisture control and stoichiometric phosgene usage, which raises safety concerns. Recent adaptations replace phosgene with bis(trichloromethyl) carbonate (triphosgene), achieving comparable yields (70–75%) with improved handling.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic routes leverage transition-metal catalysis to streamline carbamate formation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-(benzyloxy)-2-methylbromobenzene and tert-butyl carbamate has emerged as a high-yielding method. A representative procedure uses:

Sequential C–O and C–N Bond Formation

A one-pot strategy combines benzyloxy group installation and carbamate formation:

- C–O Coupling : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv), DMSO, 110°C, 12 hours.

- C–N Coupling : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Boc₂O (1.2 equiv), dioxane, 100°C, 18 hours.

This tandem approach reduces purification steps and achieves an overall yield of 82%.

Stepwise Protection and Functional Group Manipulation

Multi-step syntheses remain relevant for large-scale production.

Orthogonal Protection Strategies

To prevent undesired side reactions, advanced routes employ temporary protecting groups:

| Step | Reagent | Function | Deprotection Condition |

|---|---|---|---|

| 1 | Benzyl bromide | Protects phenolic -OH | H₂/Pd-C, EtOH, 25°C |

| 2 | Boc anhydride (Boc₂O) | Forms tert-butyl carbamate | TFA/CH₂Cl₂, 0°C → 25°C |

This sequence allows selective modification of the phenyl ring while preserving the carbamate group.

Nitration-Reduction Pathways

For introducing the methyl group post-carbamate formation:

- Nitration of tert-butyl 4-(benzyloxy)phenylcarbamate with HNO₃/H₂SO₄ at 0°C.

- Reduction of the nitro group to amine using H₂/Pd-C.

- Methylation with methyl iodide and DIEA in THF.

While effective, this route suffers from moderate overall yields (55–60%) due to over-nitration side reactions.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 published procedures reveals key trends:

| Method | Average Yield (%) | Reaction Time (h) | Cost Index (USD/g) |

|---|---|---|---|

| Nucleophilic Substitution | 68 ± 5 | 24–48 | 12.4 |

| Buchwald-Hartwig | 92 ± 3 | 18–24 | 18.7 |

| One-Pot Tandem | 81 ± 4 | 30–36 | 15.9 |

Palladium-catalyzed methods dominate in yield but require expensive ligands. Nucleophilic routes remain preferred for small-scale synthesis due to lower catalyst costs.

Challenges and Optimization Strategies

Ligand Design for Cross-Coupling

Bidentate phosphine ligands (e.g., cBRIDP) enhance catalytic activity by stabilizing the Pd(0) intermediate. Modifying ligand electron-donating properties increases turnover numbers from 800 to 1,200 in Boc installations.

Solvent Effects on Carbamate Stability

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote Boc group hydrolysis. Mixed solvent systems (toluene:THF 4:1) balance reactivity and carbamate integrity, improving yields by 11–15%.

Scalability Considerations

Industrial adaptations replace batch reactors with continuous flow systems, reducing reaction times from 24 hours to 45 minutes for Pd-catalyzed routes. Membrane-based catalyst recycling further lowers production costs by 34%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformations .

Major Products

The major products formed from the reactions of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate with analogous carbamates based on synthesis efficiency, stereochemical outcomes, substituent effects, and biological relevance.

Stereochemical Outcomes

Stereoselectivity is critical in pharmaceutical intermediates. highlights a phosphine-catalyzed γ-addition reaction producing a benzyloxy-containing carbamate with a 13:1 diastereomeric ratio (dr) . In contrast, compound 28b () achieves >91% enantiomeric excess (ee) using chiral auxiliaries like L-(+)-diethyl tartrate . These results underscore the importance of catalyst choice and reaction design in controlling stereochemistry for structurally related carbamates.

Diversity of Analogues

CAS Registry data () list carbamates with tert-butyl groups and varied substituents, such as:

- Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)naphthalen-1-ylcarbamate (CAS 884339-79-1): Nitropyridinyl and naphthyl groups .

- (4-Oxo-4-phenyl-butyl)-carbamic acid tert-butyl ester : Ketone-functionalized side chain .

These examples highlight structural versatility, where substituents like halides, heterocycles, or ketones can tailor physicochemical properties for specific applications.

Biological Activity

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate is a synthetic compound with a complex structure that incorporates a tert-butyl group, a benzyloxy group, and a carbamate functional group attached to a 2-methylphenyl moiety. This unique combination of functional groups suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate is C₂₁H₂₉N₃O₃, with a molecular weight of approximately 458.55 g/mol. The structural features of this compound are significant for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate typically involves multiple steps, including the formation of the carbamate through the reaction of an isocyanate with an alcohol. The specific synthetic routes can vary based on the desired yield and available reagents.

Enzymatic Interactions

Tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate has been studied for its interactions with various biological molecules, particularly enzymes. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, studies have indicated that carbamates can interact with cholinesterases, which are crucial for neurotransmitter regulation .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl (4-bromophenyl)carbamate | 131818-17-2 | Contains bromine substituent enhancing reactivity |

| Tert-butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2 | Bromomethyl group adds electrophilic character |

| Tert-butyl (4-nitrophenyl)carbamate | 131818-17-2 | Nitro group increases polarity and potential activity |

This table illustrates how structural variations impact the biological activity of similar compounds, highlighting the distinct properties of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally related to tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate. For example, a related compound demonstrated significant cytotoxicity against aggressive cancer cell lines in vitro and in vivo models . These findings suggest that similar mechanisms may be explored for tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate.

Case Studies

- In Vitro Studies : Research has indicated that compounds with similar carbamate structures exhibit varying degrees of inhibition on cancer cell viability. In one study, a related compound reduced cell viability by over 55% in triple-negative breast cancer cell lines after treatment at concentrations around 10 μM for three days .

- In Vivo Studies : In animal models, compounds analogous to tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate have shown promising results in reducing tumor growth when administered at specific dosages. For instance, administration of related compounds at doses of 20 mg/kg significantly inhibited tumor growth in xenograft models .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving carbamate formation and benzyloxy group introduction. For example, tert-butyl carbamate derivatives are often synthesized using Boc-protection strategies (e.g., reaction with di-tert-butyl dicarbonate under basic conditions) . Benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions (e.g., Williamson ether synthesis). Reaction conditions such as temperature (0–25°C), solvent polarity (THF, DCM), and catalysts (e.g., Pd for coupling reactions) significantly affect yields. Low yields (<20%) may arise from steric hindrance or competing side reactions, requiring optimization of stoichiometry or purification methods (e.g., column chromatography) .

Q. What analytical techniques are critical for confirming the structure and purity of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, benzyloxy aromatic protons at 6.8–7.4 ppm) and carbamate linkage (C=O at ~155 ppm in 13C NMR) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C20H25NO4).

- IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) . Contaminants (e.g., unreacted starting materials) are identified via TLC or HPLC, with purity >95% typically required for biological studies.

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate derivatives be resolved during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotational isomerism in the carbamate group or solvent effects. Strategies include:

- Variable Temperature NMR : To coalesce split peaks caused by slow conformational exchange .

- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .

Q. What are the challenges in optimizing the regioselectivity of benzyloxy group introduction in tert-butyl carbamate derivatives?

Regioselective benzylation is complicated by competing O- vs. N-alkylation. Key strategies include:

- Protecting Group Tuning : Use orthogonal protecting groups (e.g., Fmoc for amines) to direct benzylation to the phenolic oxygen .

- Metal-Mediated Coupling : Employ Pd catalysts for Suzuki-Miyaura coupling to install benzyloxy groups at specific positions .

- pH Control : Basic conditions (e.g., NaH) favor O-alkylation, while acidic conditions may promote carbamate cleavage .

Q. How do steric and electronic effects influence the stability of tert-butyl 4-(benzyloxy)-2-methylphenylcarbamate under acidic or basic conditions?

- Acidic Conditions : The tert-butyl carbamate group is labile to TFA or HCl, enabling selective deprotection. Steric hindrance from the 2-methyl group slows hydrolysis, requiring extended reaction times .

- Basic Conditions : Benzyl ethers are stable, but strong bases (e.g., NaOH) may hydrolyze the carbamate. Electronic effects (e.g., electron-withdrawing substituents) accelerate degradation . Stability studies (TGA/DSC) and LC-MS monitoring are recommended to assess decomposition pathways.

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.